molecular formula C10H12BrNO2 B613290 (R)-alpha-Methyl-2-bromophenylalanine CAS No. 1212307-90-8

(R)-alpha-Methyl-2-bromophenylalanine

Cat. No.: B613290
CAS No.: 1212307-90-8
M. Wt: 258.11 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-alpha-Methyl-2-bromophenylalanine is a chiral amino acid derivative with a bromine atom attached to the phenyl ring

Scientific Research Applications

®-alpha-Methyl-2-bromophenylalanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be incorporated into peptides and proteins to study their structure and function.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-Methyl-2-bromophenylalanine typically involves the bromination of alpha-methylphenylalanine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of ®-alpha-Methyl-2-bromophenylalanine may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-alpha-Methyl-2-bromophenylalanine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenylalanine derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

    Oxidation Reactions: Products include ketones and aldehydes.

    Reduction Reactions: The primary product is the de-brominated phenylalanine derivative.

Mechanism of Action

The mechanism of action of ®-alpha-Methyl-2-bromophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. Additionally, the chiral nature of the compound allows for selective interactions with chiral environments in biological systems, leading to specific biological effects.

Comparison with Similar Compounds

    (S)-alpha-Methyl-2-bromophenylalanine: The enantiomer of the compound, which may have different biological activities.

    2-Bromophenylalanine: Lacks the alpha-methyl group, leading to different chemical and biological properties.

    alpha-Methylphenylalanine: Lacks the bromine atom, resulting in different reactivity and applications.

Uniqueness: ®-alpha-Methyl-2-bromophenylalanine is unique due to the presence of both the bromine atom and the alpha-methyl group, which confer distinct chemical reactivity and biological activity. The combination of these structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQZLKYRAINNIW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1Br)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=CC=C1Br)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.